molecular formula C10H17N3O2S B1266334 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide CAS No. 14417-12-0

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

Cat. No. B1266334
CAS RN: 14417-12-0
M. Wt: 243.33 g/mol
InChI Key: HERALKCUSVEQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H17N3O2S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 688990. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERALKCUSVEQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162632
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

CAS RN

77837-46-8, 14417-12-0
Record name 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77837-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.26 g sulphanilic acid fluoride and 16.5 ml of N,N-dimethyl-ethylenediamine are stirred for 4 hours at 100° C., then dissolved in ethyl acetate and extracted three times with saline solution. The residue obtained by evaporation of the organic phase is crystallised from diethyl ether and dried at 60° C.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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